1,3-Diaceto-2-stearin, also known as Myristin, is a diacetylated glycerol derivative characterized by its unique structure and functional properties. Its chemical formula is with a molecular weight of approximately 386.52 g/mol. This compound is categorized as a glyceride, specifically a mono- and di-acylglycerol, which plays a significant role in various biochemical applications and industrial processes.
1,3-Diaceto-2-stearin can be derived from natural sources such as palm oil or through synthetic methods involving the acylation of glycerol with acetic anhydride and stearic acid. The synthesis often utilizes glycerol as a backbone, which is then esterified with fatty acids to produce the desired compound.
1,3-Diaceto-2-stearin falls under the classification of:
The synthesis of 1,3-Diaceto-2-stearin typically involves the following methods:
1,3-Diaceto-2-stearin participates in various chemical reactions including:
The transesterification process typically involves:
The mechanism by which 1,3-Diaceto-2-stearin exerts its effects can be summarized in several steps:
Differential scanning calorimetry studies indicate specific thermal transitions that are critical for understanding its behavior in various applications.
1,3-Diaceto-2-stearin has several scientific uses including:
1,3-Diaceto-2-stearin (chemical formula: C25H46O6, systematic name: 1,3-diacetyl-2-stearoylglycerol) represents a structurally engineered triglyceride where acetic acid occupies the sn-1 and sn-3 positions while stearic acid (C18:0) esterifies the central sn-2 position [1] [4] [6]. This deliberate asymmetry distinguishes it from conventional triglycerides, imparting unique physicochemical properties including depressed melting profiles, altered crystallization behavior, and enhanced compatibility with both polar and nonpolar matrices. As lipid engineering evolves beyond simple natural triacylglycerol mixtures, molecules like 1,3-diaceto-2-stearin exemplify the rational design principles enabling functional enhancements across food, pharmaceutical, and material science domains. Its emergence signifies a paradigm shift toward positionally specific lipid architectures that exploit regioisomerism to achieve tailored performance characteristics unattainable with natural fats [10].
Table 1: Fundamental Chemical Properties of 1,3-Diaceto-2-stearin
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C25H46O6 | PubChem CID 539925 |
Molecular Weight | 442.63 g/mol | NIST Webbook |
Synonym(s) | 1,3-Diacetyl-2-stearoylglycerol; Glyceryl 2-stearate diacetate | [1] [6] |
CAS Registry Number | 26836-44-2 | NIST Webbook |
Lipid Classification | Structured triacylglycerol (Acetic acid at sn-1/3; Stearic acid at sn-2) | Patent US5258197A |
The synthesis of 1,3-diaceto-2-stearin emerged from mid-20th century investigations into acetoglycerides as edible fat modifiers. Early work by food chemists recognized that substituting long-chain fatty acids with short-chain acetic acid at terminal glycerol positions could significantly lower melting points while retaining solid-like functionality—a crucial attribute for fat-structured foods [10]. This molecular innovation addressed a key limitation of fully saturated long-chain triglycerides (e.g., tristearin), which exhibit undesirably high melting points (~73°C) and waxy mouthfeel. By contrast, 1,3-diaceto-2-stearin—first synthesized via controlled interesterification of triacetin with stearic acid or transesterification of tristearin with triacetin—melts sharply near 38-42°C, closely matching physiological temperatures [10]. This thermal behavior, coupled with its capacity to form metastable polymorphs (β' crystals) essential for smooth-textured fats, propelled its adoption in specialty shortenings and confectionery coatings by the 1980s. The compound's history illustrates the transition from empirical lipid blending to molecular-level design, leveraging regioselective catalysis to position distinct fatty acids for targeted functionality.
1,3-Diaceto-2-stearin has gained renewed significance as a structural component in nanostructured lipid carriers (NLCs), where its unique melting profile and molecular conformation enhance bioactive encapsulation and stability. NLCs—second-generation lipid nanoparticles—combine solid and liquid lipids to create imperfect matrices with high payload capacity [3] [5]. The acetic acid esters in 1,3-diaceto-2-stearin introduce kinks in the crystalline lattice when blended with long-chain triglycerides (e.g., coconut oil), reducing perfect crystal formation and creating amorphous regions ideal for solubilizing lipophilic actives like vitamin D3, curcumin, or omega-3 fatty acids [3] [5]. Critically, the sn-2 stearate moiety anchors the molecule within solid lipid phases during nanoparticle solidification, while the terminal acetate groups disrupt chain packing. This dual behavior modulates crystallization kinetics in emulsified systems, preventing bioactive expulsion during storage—a common failure mode in first-generation solid lipid nanoparticles (SLNs) [5]. Furthermore, its GRAS (Generally Recognized As Safe) status facilitates food and pharmaceutical applications, enabling the creation of NLCs for infant formula lipid systems and oral drug delivery vehicles targeting enhanced intestinal uptake [2] [3].
Table 2: Performance Advantages of 1,3-Diaceto-2-stearin in Lipid Nanoparticles
Characteristic | SLNs (Solid Lipids Only) | NLCs with 1,3-Diaceto-2-stearin | Functional Impact |
---|---|---|---|
Crystallinity | Highly ordered α/β polymorphs | Imperfect β' + amorphous domains | Prevents bioactive expulsion during storage |
Loading Capacity | Low (Limited space) | High (Disordered matrix) | Enables >10% bioactive load without phase separation |
Melting Range | Sharp, near lipid Tm | Broadened, depressed melting | Enhances controlled release kinetics in vivo |
Polymorphic Stability | Prone to β transition | Stabilized β' form | Maintains nanoparticle integrity during storage |
Food Science
In fat-structured foods, 1,3-diaceto-2-stearin serves as a calorie-diluting agent. Its acetic acid groups contribute only 3.5 kcal/g versus 9 kcal/g for long-chain fatty acids, enabling partial fat replacement in spreads and chocolates without sacrificing melt-down or snap [10]. More critically, its rapid crystallization into small β' crystals (stabilized by the sn-2 stearate) imparts smooth texture in icings and dairy analogs while inhibiting oil exudation. Recent advances exploit its co-crystallization with cocoa butter to improve heat resistance in tropical climates—expanding chocolate markets without requiring costly refrigeration infrastructure [10].
Pharmaceuticals
Beyond NLCs, 1,3-diaceto-2-stearin enhances transdermal permeation. Its amphiphilic character (from acetate hydrophilicity and stearate hydrophobicity) fluidizes stratum corneum lipids, enabling deeper drug penetration. Furthermore, enzymatic cleavage by esterases releases acetic acid, which mildly acidifies microenvironments to boost solubility of weakly basic drugs—a dual mechanism exploited in topical films and patches [5].
Materials Chemistry
The molecule’s crystallization hysteresis enables tunable gelation in oleogels. When combined with high-oleic oils (≥5% w/w), it self-assembles into fibrous networks that immobilize liquid oil—yielding semi-solid fats with >80% unsaturated fatty acids. These gels serve as saturated fat replacements while providing oxidative stability via the stearate’s antioxidant-sparing effect [3] [10]. Additionally, its polymorphic transitions under shear enable 4D-printed lipid structures with time-dependent shape morphing, emerging as programmable delivery matrices.
Table 3: Multidisciplinary Applications of 1,3-Diaceto-2-stearin
Field | Core Function | Technical Mechanism | Innovation Impact |
---|---|---|---|
Food Science | Calorie reduction & texture modification | β'-crystallization; Depressed melting profile | Enables >30% calorie reduction in spreads/chocolate |
Pharmaceutics | Bioactive encapsulation in NLCs | Matrix disorder enhancing payload solubility | Improves oral bioavailability of BCS Class II drugs by 3-5 fold |
Materials | Oleogelator for liquid oil structuring | Fibrous self-assembly via molecular stacking | Creates zero-trans fat alternatives with high PUFA content |
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